molecular formula C9H6BrNO3 B8380831 2-Bromo-6-nitro-1-indanone

2-Bromo-6-nitro-1-indanone

Cat. No. B8380831
M. Wt: 256.05 g/mol
InChI Key: YMAUCCABSHWVFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06235763B1

Procedure details

7.1 g (0.04 mol) of 5-nitroindan-1-one are dissolved in 135 ml of glacial acetic acid, and 1.12 ml of 48 percent hydrobromic acid solution are added. Then 2.06 ml of bromine in 40 ml of glacial acetic acid are added dropwise at room temperature to the solution, which is then stirred for 2 h. The reaction mixture is poured into ice-water and extracted with dichloromethane and, after drying, the solvent is removed from the organic phase in vacuo. The residue is purified by column filtration (silica gel; dichloromethane). 2-Bromo-6-nitroindan-1-one is obtained with a melting point of 113° C.
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
135 mL
Type
reactant
Reaction Step One
Quantity
1.12 mL
Type
reactant
Reaction Step Two
Quantity
2.06 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2C(=C[CH:12]=1)[C:9](=O)[CH2:8][CH2:7]2)([O-:3])=[O:2].[BrH:14].BrBr.[C:17]([OH:20])(=O)[CH3:18]>>[Br:14][CH:9]1[CH2:8][C:7]2[C:18](=[CH:12][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=2)[C:17]1=[O:20]

Inputs

Step One
Name
Quantity
7.1 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2CCC(C2=CC1)=O
Name
Quantity
135 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
1.12 mL
Type
reactant
Smiles
Br
Step Three
Name
Quantity
2.06 mL
Type
reactant
Smiles
BrBr
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
is then stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
after drying
CUSTOM
Type
CUSTOM
Details
the solvent is removed from the organic phase in vacuo
FILTRATION
Type
FILTRATION
Details
The residue is purified by column filtration (silica gel; dichloromethane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1C(C2=CC(=CC=C2C1)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.